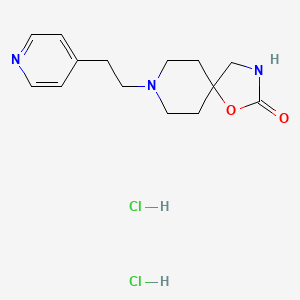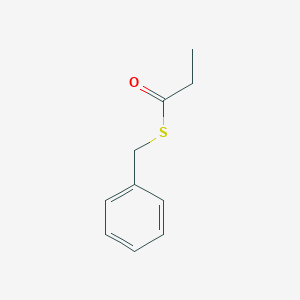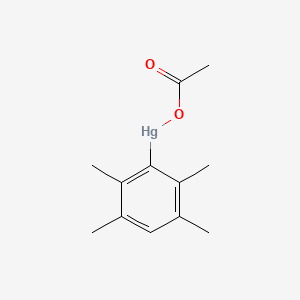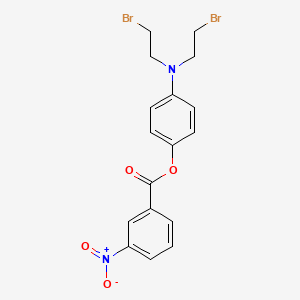
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride is a chemical compound known for its utility in the preparation of antimicrobial agents, specifically chlorooxazolidinones. This compound has a molecular formula of C7H12N2O2 and a molecular weight of 156.18.
準備方法
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring and optimization of reaction parameters to maximize yield and purity.
化学反応の分析
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols.
科学的研究の応用
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules, including antimicrobial agents.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating infections.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymatic processes, leading to the death of microbial cells. The exact molecular pathways and targets involved are subjects of ongoing research.
類似化合物との比較
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride can be compared with other similar compounds, such as:
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: This compound shares the spirocyclic structure but lacks the pyridyl ethyl group, which may affect its biological activity and chemical reactivity.
8-(2-pyridin-4-ylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound is similar but may have different physicochemical properties due to variations in its substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
23804-99-1 |
|---|---|
分子式 |
C14H21Cl2N3O2 |
分子量 |
334.2 g/mol |
IUPAC名 |
8-(2-pyridin-4-ylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O2.2ClH/c18-13-16-11-14(19-13)4-9-17(10-5-14)8-3-12-1-6-15-7-2-12;;/h1-2,6-7H,3-5,8-11H2,(H,16,18);2*1H |
InChIキー |
YJKWBIFMXNQPHY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=NC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)








![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)



